molecular formula C23H21N3O3S2 B11973554 2-{2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione

2-{2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11973554
M. Wt: 451.6 g/mol
InChI Key: OYYMQIIFCFYFAM-UHFFFAOYSA-N
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Description

2-{2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of benzothieno and isoindole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzothieno and isoindole intermediates, followed by their coupling through thioether linkages. Common reagents used in these reactions include allyl bromide, thiourea, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl and thioether groups.

    Reduction: Reduction reactions could target the oxo groups, potentially converting them to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions, especially at the allyl and isoindole positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound’s potential biological activity could be explored for drug development. Its structural features suggest it might interact with various biological targets, making it a candidate for pharmacological studies.

Medicine

In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs.

Industry

In the industrial sector, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione
  • This compound

Uniqueness

The uniqueness of this compound lies in its combined benzothieno and isoindole structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research.

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

2-[2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C23H21N3O3S2/c1-2-11-26-22(29)18-16-9-5-6-10-17(16)31-19(18)24-23(26)30-13-12-25-20(27)14-7-3-4-8-15(14)21(25)28/h2-4,7-8H,1,5-6,9-13H2

InChI Key

OYYMQIIFCFYFAM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCCN3C(=O)C4=CC=CC=C4C3=O)SC5=C2CCCC5

Origin of Product

United States

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